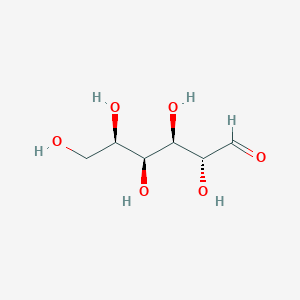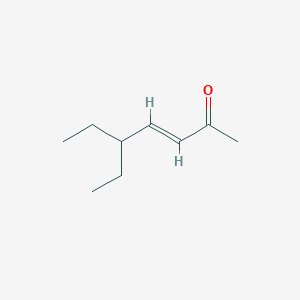
3-Hepten-2-one, 5-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hepten-2-one, 5-ethyl- is a colorless liquid with a fruity odor, and it is commonly used in the food industry as a flavoring agent. This compound is also used in scientific research as it has several potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-Hepten-2-one, 5-ethyl- is not fully understood, but it is believed to work by disrupting the cell membrane of bacterial cells. This disrupts the normal functioning of the cell, leading to cell death. Additionally, the antioxidant properties of 3-Hepten-2-one, 5-ethyl- are thought to be due to its ability to scavenge free radicals and prevent oxidative damage to cells.
Biochemische Und Physiologische Effekte
3-Hepten-2-one, 5-ethyl- has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of bacterial strains, as mentioned earlier. Additionally, this compound has been found to have anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases. 3-Hepten-2-one, 5-ethyl- has also been found to have analgesic properties, making it a potential candidate for use in pain management.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Hepten-2-one, 5-ethyl- in lab experiments is its relatively low cost and ease of synthesis. Additionally, this compound has been found to be stable under a wide range of conditions, making it a versatile compound for use in various experiments. However, one limitation of using 3-Hepten-2-one, 5-ethyl- is its potential toxicity. While this compound has been found to be relatively safe in low concentrations, high doses may be toxic to cells.
Zukünftige Richtungen
There are several future directions for research on 3-Hepten-2-one, 5-ethyl-. One potential area of research is the development of new antimicrobial agents based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of 3-Hepten-2-one, 5-ethyl- and its potential applications in the treatment of inflammatory diseases and pain management. Finally, more research is needed to determine the safety and toxicity of this compound in higher doses and in different cell types.
Conclusion:
In conclusion, 3-Hepten-2-one, 5-ethyl- is a versatile compound with several potential applications in scientific research. Its antimicrobial, antioxidant, anti-inflammatory, and analgesic properties make it a promising candidate for use in various fields. However, further research is needed to fully understand the mechanism of action and potential applications of this compound.
Synthesemethoden
The synthesis of 3-Hepten-2-one, 5-ethyl- involves the reaction of ethyl acetoacetate with 3-buten-2-one in the presence of a base such as sodium ethoxide. The reaction yields 3-Hepten-2-one, 5-ethyl- in good yields with a purity of up to 98%.
Wissenschaftliche Forschungsanwendungen
3-Hepten-2-one, 5-ethyl- has several potential applications in scientific research. It is commonly used as a flavoring agent in food products, but it has also been found to have antimicrobial properties. This compound has been shown to inhibit the growth of several bacterial strains, including Escherichia coli, Staphylococcus aureus, and Listeria monocytogenes. Additionally, 3-Hepten-2-one, 5-ethyl- has been found to have antioxidant properties, making it a potential candidate for use in the food industry as a preservative.
Eigenschaften
CAS-Nummer |
147224-13-3 |
|---|---|
Produktname |
3-Hepten-2-one, 5-ethyl- |
Molekularformel |
C9H16O |
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
(E)-5-ethylhept-3-en-2-one |
InChI |
InChI=1S/C9H16O/c1-4-9(5-2)7-6-8(3)10/h6-7,9H,4-5H2,1-3H3/b7-6+ |
InChI-Schlüssel |
MTNXTOAQNAWJRM-VOTSOKGWSA-N |
Isomerische SMILES |
CCC(CC)/C=C/C(=O)C |
SMILES |
CCC(CC)C=CC(=O)C |
Kanonische SMILES |
CCC(CC)C=CC(=O)C |
Andere CAS-Nummern |
71648-42-5 |
Piktogramme |
Irritant |
Synonyme |
3-Hepten-2-one, 5-ethyl-, (3E)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



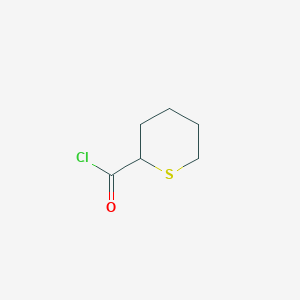
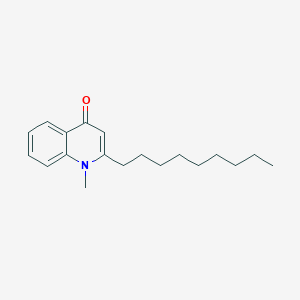
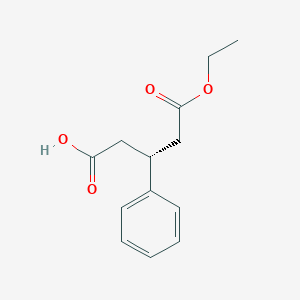
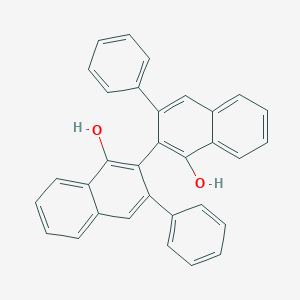
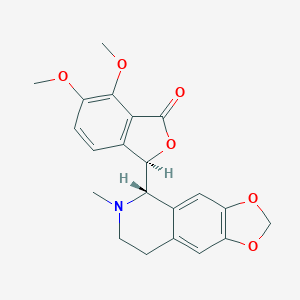
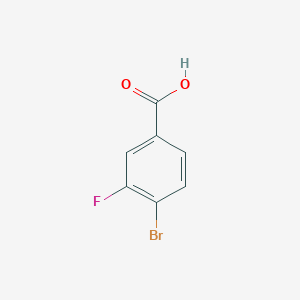
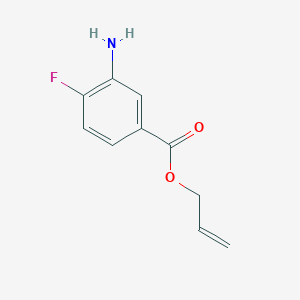
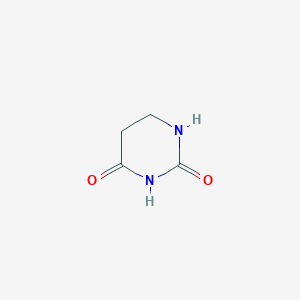
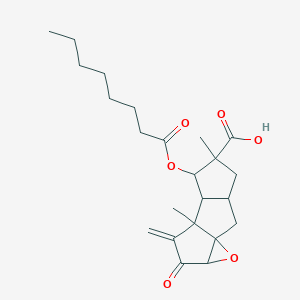
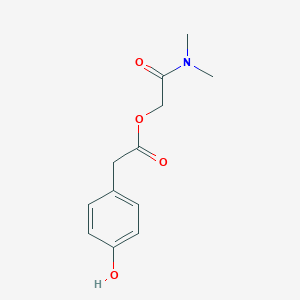
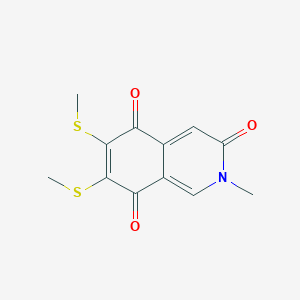
![[(2,6-Dimethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B119025.png)

